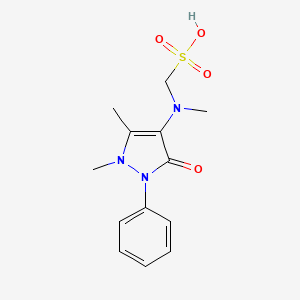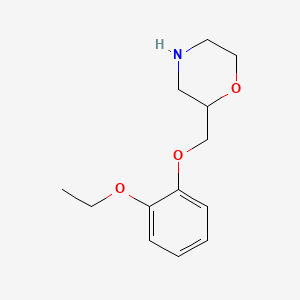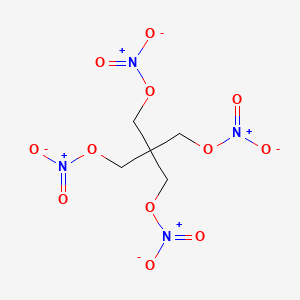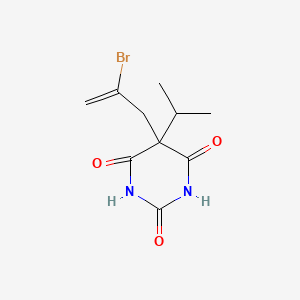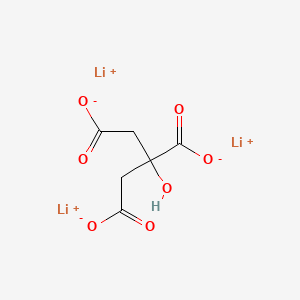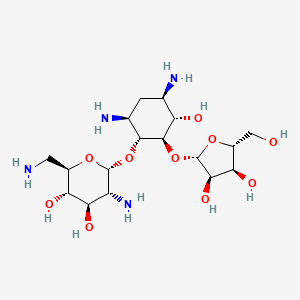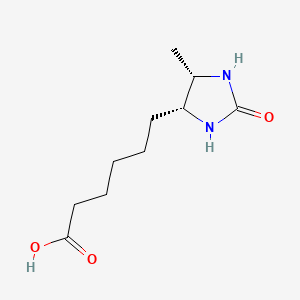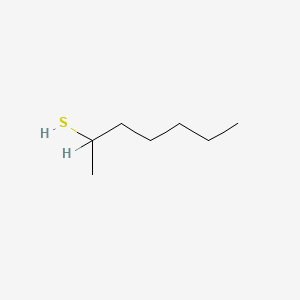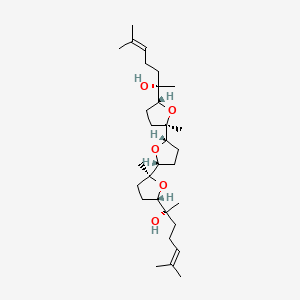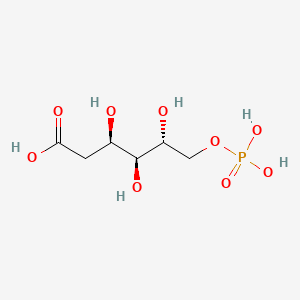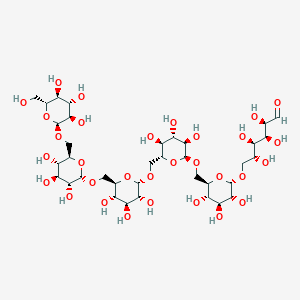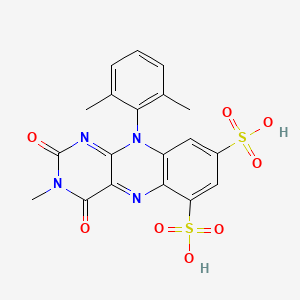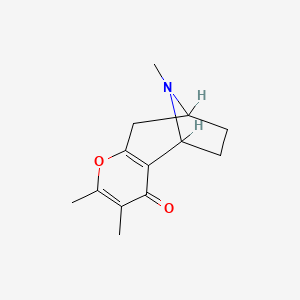
Darlingine
描述
Darlingine is a naturally occurring tropane alkaloid found in the Australian proteaceous plant Triunia erythrocarpa . This compound is known for its unique structure and significant biological activities. This compound has been isolated and characterized through various chemical and spectroscopic methods, making it an important subject of study in medicinal chemistry and natural product research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Darlingine involves several steps, including the formation of the tropane ring system. One of the common synthetic routes includes the enantiomeric synthesis of (-)-Darlingine, which involves the use of specific reagents and catalysts to achieve the desired stereochemistry . The reaction conditions typically include controlled temperatures and the use of solvents like chloroform, dichloromethane, and ethyl acetate .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of organic synthesis involving the isolation of the compound from natural sources or through synthetic routes. The process involves the extraction of the compound from plant materials, followed by purification using techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions: Darlingine undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions to oxidize this compound.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can reduce this compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted tropane derivatives. These products are often studied for their enhanced biological activities and potential therapeutic applications .
科学研究应用
Darlingine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of tropane alkaloids.
Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.
作用机制
The mechanism of action of Darlingine involves its interaction with various molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit HIV protease, bind to serotonin receptors, and reduce platelet aggregation . These interactions are mediated through the compound’s ability to form specific bonds with the active sites of these targets, thereby modulating their activity.
相似化合物的比较
Darlingine is unique among tropane alkaloids due to its specific structure and biological activities. Similar compounds include:
Cocaine: Another tropane alkaloid with stimulant properties.
Scopolamine: Known for its use in treating motion sickness and postoperative nausea.
Atropine: Used as a medication to treat certain types of nerve agent and pesticide poisonings.
Compared to these compounds, this compound exhibits distinct biological activities, such as its specific enzyme inhibition and receptor binding properties . This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
属性
IUPAC Name |
4,5,12-trimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-7-8(2)16-11-6-9-4-5-10(14(9)3)12(11)13(7)15/h9-10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTZDCUVPGAROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C3CCC(C2)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10318608 | |
| Record name | DARLINGINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10318608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58471-10-6 | |
| Record name | DARLINGINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10318608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


